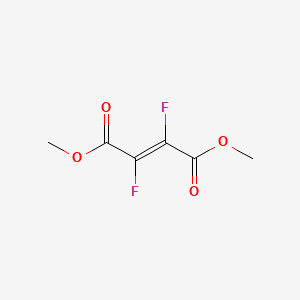
Dimethyl 2,3-difluorofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-difluorofumarate is an organic compound with the chemical formula C6H6F2O4. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by fluorine atoms.
Métodos De Preparación
Dimethyl 2,3-difluorofumarate can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
In industrial production, the synthesis of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce the production costs .
Análisis De Reacciones Químicas
Dimethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethyl 2,3-difluorofumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-difluorofumarate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Dimethyl 2,3-difluorofumarate can be compared with other fluorinated fumarates and related compounds:
Dimethyl fumarate: Unlike this compound, dimethyl fumarate does not contain fluorine atoms and has different chemical and biological properties.
2,3-Difluoromaleic anhydride: This compound is structurally similar but contains an anhydride functional group instead of ester groups.
Fluorinated alkenes: These compounds share the presence of fluorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications .
Propiedades
Fórmula molecular |
C6H6F2O4 |
|---|---|
Peso molecular |
180.11 g/mol |
Nombre IUPAC |
dimethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C6H6F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
Clave InChI |
ZDGDBABNSVPXFK-ONEGZZNKSA-N |
SMILES isomérico |
COC(=O)/C(=C(/C(=O)OC)\F)/F |
SMILES canónico |
COC(=O)C(=C(C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















